![molecular formula C16H11Cl2N3O4S B2767082 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886929-31-3](/img/structure/B2767082.png)
2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring and an amide group. Benzamides have a wide range of applications in the field of medicine and are used in the synthesis of various pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring, an amide group, and a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic ring that contains oxygen and nitrogen .Scientific Research Applications
Anti-inflammatory and Anti-cancer Agents
Research has identified the synthesis of novel derivatives of 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide with potential anti-inflammatory and anticancer activities. For instance, Gangapuram and Redda (2009) synthesized substituted benzamide/benzene sulfonamides showing promise as anti-inflammatory and anti-cancer agents (Madhavi Gangapuram & K. Redda, 2009).
Anticancer Activity
Further research has been conducted on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which have demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating a significant potential for therapeutic applications (B. Ravinaik et al., 2021).
Antimicrobial and Antitubercular Agents
Compounds derived from 2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their antimicrobial and antitubercular properties. For example, novel sulfonyl derivatives have been synthesized and characterized, exhibiting moderate to significant antibacterial, antifungal, and antitubercular activities, highlighting their potential as antimicrobial and antitubercular agents (G. V. Suresh Kumar et al., 2013).
Biological Studies and Crystal Structure Analysis
Research has also included the synthesis, characterization, and biological study of 1,3,4-oxadiazole-2-thiones derivatives, revealing insights into their structure and potential biological activities. These studies have contributed to understanding the molecular properties and interactions of such compounds, aiding in the development of new drugs and therapeutic agents (Subbulakshmi N. Karanth et al., 2019).
Antimycobacterial Screening
Further exploration has included the synthesis and antimycobacterial screening of new derivatives, demonstrating significant activity against Mycobacterium tuberculosis. This research indicates the potential of these compounds to contribute to the development of new treatments for tuberculosis and other mycobacterial infections (N. Nayak et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as benzamides, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is thought to interact with its targets, leading to changes in cellular processes . The compound’s structure, which includes a benzamide group, suggests it may form hydrogen bonds with its targets, as seen in related compounds .
Biochemical Pathways
Given the broad biological activities of similar compounds , it is likely that this compound impacts multiple pathways, leading to downstream effects on cellular functions.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have potential therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)11-4-2-3-9(7-11)15-20-21-16(25-15)19-14(22)12-8-10(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGULLJWUCDDXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide |
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